molecular formula C13H21F2NO4 B13534951 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid

Cat. No.: B13534951
M. Wt: 293.31 g/mol
InChI Key: FWXKBQDJMRHTRL-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a difluoropropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the difluoropropanoic acid moiety through a series of reactions such as alkylation, oxidation, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially converting the difluoropropanoic acid moiety to other derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the difluoropropanoic acid moiety, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Biology: It can be employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or receptor binding.

    Medicine: The compound’s structural features make it a candidate for drug development, especially in the design of novel therapeutics targeting specific diseases.

    Industry: In industrial applications, the compound may be used in the development of new materials, agrochemicals, or other specialized products.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in these interactions can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
  • 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid
  • 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid

Uniqueness

Compared to similar compounds, 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C13H21F2NO4

Molecular Weight

293.31 g/mol

IUPAC Name

2,2-difluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-9(5-7-16)8-13(14,15)10(17)18/h9H,4-8H2,1-3H3,(H,17,18)

InChI Key

FWXKBQDJMRHTRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)(F)F

Origin of Product

United States

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